molecular formula C13H19FN2O B4794928 N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea

N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea

Cat. No. B4794928
M. Wt: 238.30 g/mol
InChI Key: VYPILPQLFYNHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea, also known as FMU, is a small molecule that has gained attention in the scientific community due to its potential applications in medical research. FMU is a urea derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied in detail. In Additionally, we will list future directions for the research of FMU.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division and growth. N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea binds to the colchicine binding site on tubulin, preventing the formation of microtubules. This leads to the disruption of the cytoskeleton and ultimately, the inhibition of cell growth and division.
Biochemical and physiological effects:
N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In vivo studies have shown that N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea has anti-tumor effects in animal models of cancer. N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea has been shown to have potent anti-tumor effects, making it a promising candidate for cancer research. However, there are also limitations to the use of N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea in lab experiments. N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea has low solubility in water, which can make it difficult to administer in vivo. Additionally, the purity and yield of N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea can vary depending on the synthesis method used.

Future Directions

There are several future directions for the research of N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea. One direction is to explore the potential of N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea in combination with other chemotherapy drugs for the treatment of cancer. Another direction is to study the potential of N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea in vivo.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea has been studied for its potential applications in medical research, particularly in cancer treatment. N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea has been studied for its potential to enhance the efficacy of chemotherapy drugs. N-(3-fluoro-4-methylphenyl)-N'-(3-methylbutyl)urea has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(3-methylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-9(2)6-7-15-13(17)16-11-5-4-10(3)12(14)8-11/h4-5,8-9H,6-7H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPILPQLFYNHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methylphenyl)-3-(3-methylbutyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.